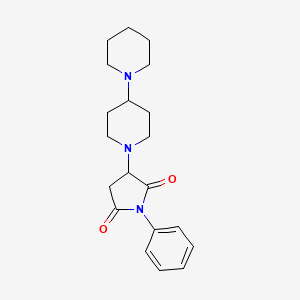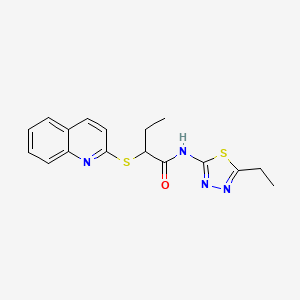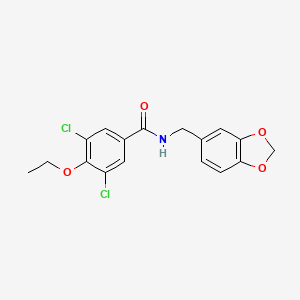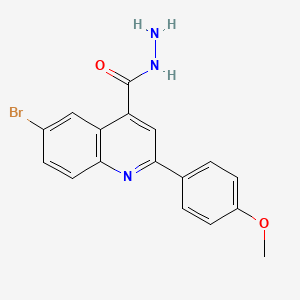
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione (BPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPP is a cyclic derivative of the amino acid proline and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the modulation of neurotransmitter activity. This compound has been found to bind to the dopamine and glutamate receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been found to inhibit the reuptake of dopamine, which can lead to increased dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to increase the levels of dopamine and glutamate in the brain, which can lead to increased motivation and reward. This compound has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been found to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione in lab experiments is its ability to modulate the activity of dopamine and glutamate receptors, which are involved in a range of physiological processes. This compound has also been found to have anxiolytic and antidepressant effects in animal models, which can be useful in studying the mechanisms underlying these conditions. One limitation of using this compound in lab experiments is its potential toxicity and side effects, which can be dose-dependent.
Orientations Futures
There are several potential directions for future research on 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione. One area of research is the development of more selective and potent derivatives of this compound that can be used to study the specific mechanisms underlying its effects. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of psychiatric and neurological disorders. Finally, further research is needed to better understand the potential toxicity and side effects of this compound, which can inform the safe use of this compound in lab experiments.
Méthodes De Synthèse
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the condensation of 1,4-dipiperidinyl-2-butanone with phenylsuccinic anhydride. Another method involves the reaction of 1,4-dipiperidinyl-2-butanone with phenylsuccinic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then treated with acetic anhydride to yield this compound.
Applications De Recherche Scientifique
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione has been found to exhibit a range of potential applications in scientific research. One area of research where this compound has been studied is in the field of neuroscience. This compound has been found to have a modulatory effect on the activity of dopamine and glutamate receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
1-phenyl-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-15-18(20(25)23(19)17-7-3-1-4-8-17)22-13-9-16(10-14-22)21-11-5-2-6-12-21/h1,3-4,7-8,16,18H,2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSDQQGJJDATQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-benzofuran-2-carboxamide](/img/structure/B6077716.png)
![3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6077721.png)
![N-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6077731.png)
![N-(2,5-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6077751.png)

![methyl 5-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-5-oxopentanoate](/img/structure/B6077783.png)

![2-[4-(1-benzyl-4-piperidinyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6077802.png)
![{4-[3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-mercapto-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6077803.png)

![4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6077812.png)
![11-(2-furyl)-N-(2-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6077815.png)
![{3-(4-fluorobenzyl)-1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B6077816.png)
![3-[2-(4-fluoro-3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6077817.png)